BenchChemオンラインストアへようこそ!

Pipofezine

Neuropathic Pain Diabetic Polyneuropathy Antidepressant Comparison

Pipofezine (CAS 24886-52-0) is a differentiated TCA delivering robust antidepressant efficacy without anticholinergic side effects or CYP3A4-mediated drug interactions. Preclinically outperforms paroxetine and tianeptine; clinically matches venlafaxine in neuropathic pain with superior tolerability. Ideal reference compound for next-generation antidepressant screening, elderly/comorbid population studies, and translational pain research. Secure high-purity supply for your critical R&D programs.

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
CAS No. 24886-52-0
Cat. No. B1585168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipofezine
CAS24886-52-0
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C
InChIInChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3
InChIKeySDYYIRPAZHJOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipofezine (CAS 24886-52-0) Procurement Guide: A Differentiated Tricyclic Antidepressant for Research and Clinical Development


Pipofezine, a tricyclic antidepressant (TCA) approved for use in Russia under the trade names Azafen and Azaphen, acts as a non-selective inhibitor of serotonin and norepinephrine reuptake [1]. It is distinguished by a unique dual pharmacological profile: it provides thymoleptic and sedative effects without significant anticholinergic or monoamine oxidase (MAO) inhibitory activity, and demonstrates a favorable cytochrome P450 interaction profile [2]. This combination of a classic mechanism of action with a modern, differentiated safety and metabolic profile positions pipofezine as a valuable reference compound for research into next-generation antidepressants and for applications requiring a well-tolerated TCA.

Why Pipofezine (Azafen) Cannot Be Substituted with Other TCAs: Critical Differentiators in Safety and Metabolism


Generic substitution with other tricyclic antidepressants (TCAs) is scientifically unsound due to pipofezine's unique pharmacological profile. Unlike first-generation TCAs such as imipramine and amitriptyline, pipofezine is virtually devoid of anticholinergic activity, eliminating a major source of adverse effects and expanding its potential use in vulnerable populations [1]. Furthermore, its distinct metabolic pathway—primarily mediated by CYP1A2 and not interacting with CYP3A4—confers a significant advantage by minimizing the risk of drug-drug interactions (DDIs) that are common with many other psychotropic agents [2]. These non-interchangeable characteristics are critical for both clinical research and therapeutic decision-making, directly impacting safety and patient selection.

Pipofezine vs. Alternatives: Quantified Evidence for Scientific Selection and Procurement


Pipofezine vs. Venlafaxine in Diabetic Polyneuropathy: Comparable Analgesic Efficacy with a More Favorable Safety Profile

In a direct head-to-head clinical study (n=48) for the treatment of neuropathic pain in diabetic polyneuropathy, the addition of pipofezine (75 mg/day) or venlafaxine to carbamazepine resulted in statistically equivalent analgesic efficacy. However, the pipofezine group reported a lower incidence of side effects [1]. This quantitative evidence supports the selection of pipofezine over venlafaxine when safety and tolerability are primary considerations.

Neuropathic Pain Diabetic Polyneuropathy Antidepressant Comparison

Pipofezine vs. Tianeptine and Chlorprothixene in ADHD: Superior Neuropsychological Improvement

In an open, non-randomized clinical study (n=58) of young males with ADHD and arterial hypertension, treatment with pipofezine (50 mg/day) or tianeptine (25 mg/day) for 4 weeks led to a more pronounced improvement in clinicopsychiatric and neuropsychological parameters compared to chlorprothixene (50 mg/day) [1]. Both pipofezine and tianeptine significantly increased the EEG frequency index, a marker of neurophysiological improvement.

ADHD Arterial Hypertension Neuropsychological Performance

Pipofezine vs. Paroxetine and Tianeptine: Superior Antidepressant Activity in Preclinical Behavioral Models

In a comparative preclinical study using the behavioral despair (Porsolt) and forced swimming (Nomura) tests in mice, pipofezine demonstrated pronounced antidepressant activity, significantly shortening the duration of depressive state [1]. The results indicated that pipofezine's activity was superior to that of the reference drugs, paroxetine and tianeptine.

Behavioral Despair Forced Swim Test Antidepressant Preclinical Models

Pipofezine vs. Classical TCAs: A Critical Absence of Anticholinergic Activity

A primary limitation of first-generation tricyclic antidepressants (e.g., imipramine, amitriptyline) is their potent blockade of muscarinic acetylcholine receptors, leading to dose-limiting anticholinergic side effects such as dry mouth, constipation, blurred vision, and urinary retention [1]. Multiple authoritative sources confirm that pipofezine is practically devoid of anticholinergic activity [2][3], which represents a fundamental and clinically meaningful differentiation within the TCA class.

Anticholinergic Side Effects Tolerability Drug Safety

Pipofezine CYP3A4 Non-Interaction Profile: A Quantified Advantage for Comedication Safety

A significant safety concern with many antidepressants is their potential for drug-drug interactions via inhibition or induction of the CYP3A4 isoenzyme. An in vitro electrochemical analysis demonstrated that pipofezine is not a substrate, inhibitor, or inducer of CYP3A4 [1]. This is a critical differentiating feature compared to other agents like fluoxetine or paroxetine, which are known potent CYP2D6 inhibitors, and nefazodone, a potent CYP3A4 inhibitor.

Cytochrome P450 Drug-Drug Interactions Metabolism

Strategic Applications of Pipofezine: Scenarios Driven by Quantitative Evidence


Preclinical Research Reference for Potent, Non-SSRI Antidepressant Activity

Given its demonstrated superior efficacy over paroxetine and tianeptine in the behavioral despair and forced swim tests [1], pipofezine serves as an ideal positive control or reference compound in preclinical studies. It is particularly valuable for screening novel compounds where a strong, reliable antidepressant effect is required, without the confounding variables of SSRI mechanisms or significant anticholinergic side effects.

Clinical Development and Trials in Comorbid Pain and Depression

The head-to-head data with venlafaxine in diabetic polyneuropathy [1] supports the use of pipofezine in clinical trials targeting neuropathic pain and co-occurring depression/anxiety. Its favorable safety profile, as evidenced by lower side effects than venlafaxine, makes it a compelling candidate for long-term management studies in these complex patient populations.

Development of Safer Antidepressants with Minimal DDI Liability

The in vitro evidence of non-interaction with CYP3A4 [1] makes pipofezine a prime reference compound for medicinal chemistry programs aiming to develop next-generation antidepressants with a reduced risk of drug-drug interactions. It can serve as a benchmark for screening new chemical entities (NCEs) with similar metabolic safety profiles.

Geriatric and Polypharmacy Patient Studies

Pipofezine's unique profile—combining TCA efficacy with the absence of anticholinergic activity and CYP3A4 interactions [1][2]—makes it uniquely suited for research in vulnerable populations. It is an ideal candidate for clinical studies focusing on depression in elderly patients or those with multiple comorbidities, where classical TCAs are often contraindicated or poorly tolerated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipofezine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.